(2S)-2-butoxybutan-1-ol

Polyurethane elastomers Tensile strength Industrial wheels

Researchers formulating PU elastomers for hydrolytic or low-temperature environments face premature failure when using PPG-based polyols. PTMEG (CAS 25190-06-1) solves this with a perfectly linear tetramethylene backbone, 100% primary hydroxyl terminals, and Tg ≈ -75 °C-enabling stress-induced crystallization, 66% higher tensile strength (7,500 vs. 4,510 PSI), and 30% greater Bashore rebound (48% vs. 37%) over PPG-based PUs. • Available in MW grades ~250-3,000 for tunable viscosity and elastomer performance • Bulk & research quantities in stock with global ambient shipping

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 25190-06-1
Cat. No. B1231378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-butoxybutan-1-ol
CAS25190-06-1
Synonymspoly(tetramethylene ether)glycol
poly(tetramethylene oxide)
polytetramethylene glycol
polytetramethylene oxide
polyTMO
PTMEG 1000
PTMEG compound
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCOC(CC)CO
InChIInChI=1S/C8H18O2/c1-3-5-6-10-8(4-2)7-9/h8-9H,3-7H2,1-2H3
InChIKeyBJZYYSAMLOBSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTMEG Procurement Guide for Polyurethane Elastomers


Polytetramethylene ether glycol (PTMEG), registered under CAS 25190-06-1 and represented by the monomeric unit (2S)-2-butoxybutan-1-ol, is a linear polyether diol produced via cationic ring-opening polymerization of tetrahydrofuran (THF) . Commercially available in a broad molecular weight grade slate ranging from Mn ~250 to ~3,000, PTMEG serves as the premier soft-segment building block in high-performance polyurethane (PU) elastomers, spandex fibers, thermoplastic polyurethanes (TPUs), coatings, adhesives, and sealants [1]. Its defining structural feature—a uniform, unbranched aliphatic polyether backbone terminated by 100% primary hydroxyl groups—enables tight chain packing, stress-induced crystallization, and superior network formation in PU systems [1].

Soft-Segment Role

Primary polyether diol building block for high-performance PU elastomers, TPUs, spandex, coatings, and adhesives.

Grade Selection

Broad molecular weight slate (Mn ~250 to ~3,000) enables tunable prepolymer viscosity and final elastomer properties.

Structural Identity

Uniform, unbranched aliphatic polyether backbone with reported 100% primary hydroxyl di-functionality for tight network formation.

Why Generic Polyols Cannot Replace PTMEG


PTMEG is not a commodity polyether polyol interchangeable with polypropylene glycol (PPG) or polyethylene glycol (PEG). Three structural features simultaneously differentiate it: (i) a perfectly linear tetramethylene repeat unit that allows dense chain packing and stress-induced crystallization—absent in the methyl-branched, amorphous PPG backbone [1]; (ii) 100% primary hydroxyl di-functionality that ensures complete polymer network formation, in contrast to PPG's secondary hydroxyl termini with 3–4 mol% monofunctional unsaturated chain ends that terminate network growth [1][2]; and (iii) a glass transition temperature of approximately –75 °C, roughly 10 °C lower than PPG (~ –65 °C), providing superior low-temperature flexibility retention [1]. While polyester polyols offer higher initial tensile strength, they are susceptible to hydrolytic cleavage under warm, humid conditions—a failure mode PTMEG-based PUs resist [3]. These molecular-level differentiators translate into quantifiable performance gaps that generic substitution cannot close, as demonstrated in the evidence below.

Backbone Linearity
Linear tetramethylene repeat units; reported stress-induced crystallization
PPG: methyl-branched, amorphous backbone; crystallization response may differ substantially
End-Group Functionality
100% primary –OH di-functionality for complete network formation
PPG: secondary –OH with ~3–4 mol% monofunctional unsaturated chain ends; network integrity may not transfer
Low-Temperature Flexibility
Tg ~ –75 °C; extends elastomeric service window
PPG: Tg ~ –65 °C; low-temperature flexibility retention may shift
Hydrolytic Stability
Reported ranking among top polyether polyols for hydrolysis resistance
Polyester polyols: susceptible to hydrolytic cleavage; PPG: reported worst performer in class-level comparison

Quantitative Performance Evidence vs. Alternatives


Tensile Strength Advantage Over PPG-Based Polyurethane

In a direct comparison of polyurethane elastomer formulations differing only in the polyether polyol soft segment, PTMEG-based polyurethane exhibited a tensile strength of 7,500 PSI (51.7 MPa), versus 4,510 PSI (31.1 MPa) for PPG-based polyurethane—a 66% advantage [1]. The 100% Modulus (2,200 vs. 1,705 PSI) and 300% Modulus (5,000 vs. 3,560 PSI) corroborate this superiority across the entire stress-strain profile [1].

Tensile Strength
Head-to-head
PTMEG-PU: 7,500 PSI (51.7 MPa)+66%
PPG-PU: 4,510 PSI (31.1 MPa)
300% Modulus: 5,000 vs. 3,560 PSI
Supports higher load-capacity selection in industrial wheel and roller elastomer formulations.
Cast PU wheels; aromatic isocyanate system; identical hard segment chemistry.
Polyurethane elastomers Tensile strength Industrial wheels

Dynamic Resilience and Rebound Performance

Bashore Rebound, a direct measure of material resilience and energy return, was measured at 48% for PTMEG-based polyurethane versus 37% for PPG-based polyurethane in side-by-side testing of identically formulated elastomers [1]. This 11-percentage-point absolute difference represents a 30% relative improvement in rebound characteristics.

Dynamic Resilience
Head-to-head
PTMEG-PU: 48% Bashore Rebound+30% rel.
PPG-PU: 37% Bashore Rebound
Higher rebound may reduce hysteresis and heat build-up under cyclic loading.
Identical formulation except soft-segment polyol; aromatic isocyanate system.
Dynamic mechanical properties Resilience Energy dissipation

Low-Temperature Flexibility Retention

PTMEG polyol grades consistently exhibit a glass transition temperature (Tg) of approximately –75 °C, compared to approximately –65 °C for PPG polyols—a 10 °C lower Tg that is attributed to PTMEG's uniform linear backbone free of pendant methyl group disruptions [1][2]. This lower Tg is corroborated across multiple independent sources and commercial product specifications [3].

Low-Temperature Tg
Cross-study
PTMEG Tg: ~ –75 °C10 °C lower
PPG Tg: ~ –65 °C
Extends low-temperature elastomeric flexibility window; relevant for cold-climate seals and components.
DSC measurements; consistent across PTMEG 650–3000 grades per multiple supplier specifications.
Glass transition temperature Low-temperature flexibility Polyether polyols

Hydrolytic Stability Ranking vs. Polyol Types

In a systematic study of spray polyurea elastomer hydrolysis resistance evaluating multiple polyol types, PTMG-based polyols ranked second in hydrolytic stability—surpassed only by dimer acid-based polyester polyols—while PPG polyols ranked worst [1]. Additionally, in a separate study comparing PTMEG-based waterborne polyurethane (WPU) films against polycarbonate (PC) diol-based WPU films hydrolyzed at 120 °C, PTMEG-WPU exhibited higher relative stress retention [2]. The hydrolysis resistance of both PTMG and PPG improved with increasing polyol molecular weight [1].

Hydrolytic Stability
Cross-study
PTMG polyols ranked 2nd in hydrolysis resistance among tested polyols; PPG ranked worst.
Reported ranking supports selection for water-immersed or high-humidity PU component service.
Spray polyurea study; PTMEG-WPU shows higher relative stress retention vs PC-diol WPU at 120 °C hydrolysis.
Hydrolysis resistance Polyurea elastomer Accelerated aging

Viscosity Tunability Across Molecular Weight Grades

Within the PTMEG product family, viscosity at 40 °C varies dramatically with molecular weight: PTMEG 1000 (Mn 980–1,000 g/mol, hydroxyl value 112.2–114.5 mg/g) exhibits a viscosity of 280–310 mPa·s, while PTMEG 2000 (Mn 1,990–2,010 g/mol, hydroxyl value 55.8–56.4 mg/g) shows a viscosity of 1,260–1,330 mPa·s—a 3.4- to 4.3-fold increase . This viscosity differential reflects the exponential dependence of melt viscosity on chain length and directly impacts prepolymer handling, mixing, and mold-filling characteristics.

Viscosity Tunability
Data to verify
PTMEG 1000: 280–310 mPa·s → PTMEG 2000: 1,260–1,330 mPa·s (~3.4× to 4.3× higher)
Grade-dependent viscosity enables prepolymer processability optimization.
Measured at 40 °C per GB/T10247-2008; source-specific commercial specification review recommended.
Viscosity Molecular weight grades Prepolymer processing

Hydroxyl Functionality and Network Formation

PTMEG is characterized by exact 2.0 hydroxyl di-functionality with 100% primary –OH end groups, enabling complete and predictable polyurethane network formation with diisocyanates [1][2]. In contrast, PPG polyols produced via conventional KOH catalysis contain approximately 3–4 mol% of monofunctional chain ends (one terminus being allyl unsaturation rather than hydroxyl), along with less reactive secondary –OH groups [1][2]. These monofunctional species act as chain terminators rather than network builders, reducing the effective crosslink density, limiting attainable molecular weight, and compromising ultimate mechanical properties [1].

Hydroxyl Functionality
Head-to-head
PTMEG: exact 2.0 di-functionality, 100% primary –OH. PPG: ~3–4 mol% monofunctional unsaturated chain ends.
Complete network formation capability; PPG's dead chain ends may compromise ultimate mechanical properties.
End-group analysis by titration and spectroscopy; relevant to all isocyanate-based PU formulations.
Hydroxyl functionality Network formation Polyurethane crosslinking

Optimal Application Scenarios Based on Performance Data


High-Load Wheels, Rollers, and Cast Elastomers

The 66% higher tensile strength (7,500 vs. 4,510 PSI) and 30% higher Bashore Rebound (48% vs. 37%) of PTMEG-based polyurethane over PPG-based formulations [1] make PTMEG the material of choice for high-load industrial wheels, forklift tires, rollers, and press-on bands. These applications demand both high load-bearing capacity to resist deformation under static loads and high resilience to minimize heat build-up and rolling resistance under continuous dynamic service. PTMEG's stress-induced crystallization further enhances tensile properties at high strain, providing a safety margin against catastrophic failure [2].

Low-Temperature Seals and Flexible Components

PTMEG's glass transition temperature of approximately –75 °C—10 °C lower than PPG's ~ –65 °C [3][4]—extends the low-temperature elastomeric service range. Components such as Arctic-grade seals, cryogenic gaskets, and cold-climate automotive parts retain flexibility and impact resistance at temperatures where PPG-based alternatives approach their glass transition and risk embrittlement. The linear PTMEG backbone also promotes crystallization at low temperatures, which, when properly managed through formulation, can contribute to enhanced low-temperature modulus without sacrificing flexibility.

Water-Immersed and High-Humidity Service Environments

For polyurethane components in marine, wastewater, or tropical service environments, PTMEG's superior hydrolysis resistance is a documented selection criterion: PTMG polyols rank second only to premium dimer acid-based polyesters in hydrolysis resistance, while PPG ranks worst [5]. PTMEG-based waterborne PU films also retain higher relative stress than polycarbonate diol-based films after hydrolysis at 120 °C [6]. Applications include marine fenders, pump impellers, hydrocyclone liners, waterproof coatings, and surgical tubing subjected to repeated steam sterilization.

Prepolymer Formulation by Molecular Weight Selection

The 3.4-fold viscosity differential between PTMEG 1000 (280–310 mPa·s) and PTMEG 2000 (1,260–1,330 mPa·s) at processing temperature enables formulators to select the optimal grade for specific processing requirements: lower-MW grades (650, 1000) for low-viscosity prepolymers facilitating complex mold filling and fiber wet-out; mid-range grades (1400, 1800) for balanced processability and elastomer performance; and higher-MW grades (2000, 2900, 3000) for maximum elasticity, rebound, and abrasion resistance in the final elastomer [7]. This tunability within the same chemical family is a distinct procurement advantage over PPG, where narrower MW distribution and lower functionality limit formulation latitude.

Application
Selection Property
Validation Focus
High-Load Wheels & Rollers
Tensile strength and dynamic resilience ranking
Load-capacity validation and cyclic heat build-up under target service conditions
Low-Temperature Seals & Flexible Components
Glass transition temperature and low-temperature flexibility retention
Elastomeric performance and embrittlement risk at minimum operating temperature
Water-Immersed & High-Humidity Service
Hydrolytic stability ranking among polyol types
Property retention under accelerated hydrolysis or in-situ exposure conditions
Prepolymer Formulation by MW Selection
Viscosity tunability across molecular weight grades
Processability, mold-filling, and final elastomer elasticity vs. grade choice
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